Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-5-3-4-6-9(8)14/h3-6,11H,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNREHHSRSALOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a tetrahydropyrimidine ring with a fluorophenyl substituent that significantly influences its biological properties.
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit promising anticancer activity. For instance:
- Activity Against Cancer Cell Lines : this compound has been tested against various cancer cell lines. In one study, compounds structurally similar to this compound showed IC50 values ranging from 15.3 µM to 29.1 µM against MCF-7 and MDA-MB453 breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.3 |
| Compound B | MDA-MB453 | 29.1 |
These results suggest that the presence of the fluorophenyl group enhances the anticancer efficacy of pyrimidine derivatives.
Antibacterial Activity
Pyrimidine derivatives are also known for their antibacterial properties. The compound has shown effectiveness against various bacterial strains:
- Inhibition Studies : Compounds similar to this compound have demonstrated significant activity against Escherichia coli and Staphylococcus aureus. For example, derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 0.0227 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 0.0227 |
| S. aureus | 0.0150 |
Antiviral Activity
The antiviral potential of pyrimidine derivatives has also been explored:
- HIV Integrase Inhibition : Some studies indicate that related compounds inhibit HIV integrase with IC50 values around 0.65 µM. Although specific data on this compound is limited, its structural analogs suggest potential for antiviral applications .
Case Studies
- Study on Anticancer Efficacy : A recent investigation focused on the synthesis and biological evaluation of various tetrahydropyrimidine derivatives found that modifications at the phenyl ring significantly impacted anticancer activity. The study highlighted that fluorinated compounds generally exhibited enhanced potency against breast cancer cell lines .
- Antimicrobial Screening : Another study evaluated a series of pyrimidine derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions showed improved antibacterial activity compared to their non-halogenated counterparts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs differ in substituents at the 4-position phenyl ring or modifications to the ester group. Below is a comparative analysis:
Substituent Effects on Activity
- Electron-Withdrawing Groups (EWGs): The 2-fluorophenyl group’s ortho-substitution enhances TP inhibition compared to para-substituted analogs (e.g., 4-chloro, 4-bromo). Fluorine’s inductive effect may optimize binding to TP’s active site .
- Cytotoxicity Trends: Bromine at the para position (4-bromophenyl) increases cytotoxicity (IC50 = 314.3 µM), likely due to higher lipophilicity and membrane disruption .
- Steric Hindrance: The 2-fluoro substituent’s ortho position may reduce steric clashes compared to bulkier para-substituted groups, improving enzyme interaction .
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Example | Role |
|---|---|---|
| Aldehyde | 2-fluorobenzaldehyde | Electrophilic component |
| β-Ketoester | Methyl acetoacetate | Nucleophilic component |
| Catalyst | HCl, FeCl₃ | Acid catalyst |
| Solvent | Ethanol | Reaction medium |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Catalyst Screening : Lewis acids (e.g., Yb(OTf)₃) enhance regioselectivity and reduce side reactions .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time and improves energy efficiency .
- Continuous Flow Reactors : Enable precise temperature control and scalability for industrial-grade synthesis .
- Post-Synthetic Purification : Use of column chromatography or recrystallization in mixed solvents (e.g., ethanol/water) to achieve >95% purity .
Basic: What spectroscopic and analytical techniques are used for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirm substitution patterns and ring conformation (e.g., ¹H NMR: δ 2.31 ppm for methyl groups; δ 7.72–7.75 ppm for aromatic protons) .
- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonding) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., m/z 292.08 [M+Na]⁺) .
Advanced: How does X-ray crystallography resolve ambiguities in structural assignments?
Answer:
- SHELX Software : Refinement using SHELXL97 determines precise atomic coordinates and thermal displacement parameters .
- Hydrogen Bonding Networks : Identifies stabilizing interactions (e.g., R₂²(8) ring motifs in crystal packing) .
- Conformational Analysis : Boat or chair conformations of the tetrahydropyrimidine ring influence reactivity and bioactivity .
Basic: What biological activities are associated with this compound?
Answer:
- Thymidine Phosphorylase Inhibition : IC₅₀ values (e.g., 5.3 µM) suggest potential anticancer applications by inhibiting angiogenesis .
- Antimicrobial Activity : Structural analogs exhibit moderate activity against Gram-positive bacteria (e.g., MIC = 32 µg/mL) .
- Cytotoxicity : Fluorophenyl derivatives show selective toxicity toward cancer cell lines (e.g., IC₅₀ = 443.9 ± 0.9 nM) .
Advanced: How do substituents on the phenyl ring influence biological activity?
Answer:
Q. Table 2: Substituent Effects on Thymidine Phosphorylase Inhibition
| Substituent | IC₅₀ (µM) | Relative Activity |
|---|---|---|
| 2-Fluorophenyl | 5.3 | High |
| 4-Chlorophenyl | 35 | Moderate |
| 4-Trifluoromethyl | 15.7 | Intermediate |
Basic: How can thermodynamic solubility data guide solvent selection for purification?
Answer:
- Solubility Parameters : Determined via gravimetric analysis in solvents like DMSO, ethanol, and acetonitrile .
- Hansen Solubility Sphere : Predicts solubility based on dispersion (δD), polarity (δP), and hydrogen bonding (δH) parameters .
- Purification : Low solubility in nonpolar solvents (e.g., hexane) facilitates recrystallization .
Advanced: How to address contradictions in reported bioactivity data for structural analogs?
Answer:
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects across analogs (e.g., fluorophenyl vs. bromophenyl) .
- Crystallographic Validation : Confirm active conformations and binding modes using co-crystallization with target enzymes .
- In Silico Docking : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with catalytic residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
